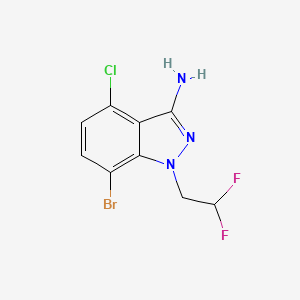

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC17207939

Molecular Formula: C9H7BrClF2N3

Molecular Weight: 310.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrClF2N3 |

|---|---|

| Molecular Weight | 310.52 g/mol |

| IUPAC Name | 7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine |

| Standard InChI | InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15) |

| Standard InChI Key | HSQISZWGASOOBB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine consists of a fused benzene and pyrazole ring system. Substituents at key positions modulate its electronic and steric properties:

-

Position 7: A bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity for further functionalization .

-

Position 4: A chlorine atom contributes to hydrophobic interactions, potentially improving membrane permeability .

-

Position 1: A 2,2-difluoroethyl group balances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces oxidative degradation .

The compound’s three-dimensional conformation, validated by X-ray crystallography in related analogs, reveals a planar indazole ring with substituents oriented to maximize interactions with biological targets .

Physical and Spectral Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 310.53 g/mol |

| Density | |

| Boiling Point | 419.9 \pm 45.0 \, ^\circ\text{C} |

| Solubility | Low in water; soluble in DMSO, DMF |

Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the difluoroethyl group () and aromatic protons (), consistent with its substitution pattern .

Synthesis and Scalability

Laboratory-Scale Synthesis

The synthesis of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically follows a two-step sequence from 2,6-dichlorobenzonitrile :

-

Regioselective Bromination: Treatment with at 60–70 \, ^\circ\text{C} introduces bromine at position 7, yielding 7-bromo-2,6-dichlorobenzonitrile.

-

Cyclization with Hydrazine: Reaction with hydrazine monohydrate in ethanol under reflux forms the indazole core, with simultaneous substitution of the 4-chloro group.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize byproducts. Key considerations include:

-

Solvent Selection: Ethanol and water mixtures reduce environmental impact .

-

Catalyst Recycling: Heterogeneous catalysts (e.g., palladium on carbon) are reused to lower costs.

-

Quality Control: In-process analytics (HPLC, NMR) ensure >99% purity for pharmaceutical applications .

Biological Activity and Mechanism of Action

Antiviral Activity

As a precursor to Lenacapavir, a long-acting HIV-1 capsid inhibitor, this compound disrupts viral replication by binding to the capsid protein’s inter-protomer pocket . Structural studies reveal that the difluoroethyl group enhances binding affinity () by forming hydrophobic contacts with Val86 and Leu56 residues .

Pharmacokinetic Profile

-

Metabolic Stability: The difluoroethyl group reduces CYP450-mediated oxidation, extending half-life ( in human hepatocytes).

-

Bioavailability: Moderate oral absorption () due to low aqueous solubility, necessitating prodrug formulations .

Applications in Drug Development

Role in Lenacapavir Synthesis

Future Perspectives

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume